molecular formula C12H10F3NO3 B8317905 6-Methoxy-1-methyl-2-trifluoromethyl-1H-indole-3-carboxylic acid

6-Methoxy-1-methyl-2-trifluoromethyl-1H-indole-3-carboxylic acid

Cat. No.: B8317905
M. Wt: 273.21 g/mol
InChI Key: GZRZBGSFUXNRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1-methyl-2-trifluoromethyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10F3NO3 and its molecular weight is 273.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10F3NO3

Molecular Weight

273.21 g/mol

IUPAC Name

6-methoxy-1-methyl-2-(trifluoromethyl)indole-3-carboxylic acid

InChI

InChI=1S/C12H10F3NO3/c1-16-8-5-6(19-2)3-4-7(8)9(11(17)18)10(16)12(13,14)15/h3-5H,1-2H3,(H,17,18)

InChI Key

GZRZBGSFUXNRJK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=C1C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-1-methyl-2-trifluoromethyl-1H-indole-3-carboxylic acid ethyl ester 76e (1.5 g, 4.98 mmole) in 10 ml THF and 5 ml MeOH was added a solution of KOH (2.8 g, 50 mmole) in 5 ml water with ice bath cooling. The mixture was warmed to room temperature and stirred overnight. Concentrated aqueous HCl solution was added to adjust the pH to 1. The mixture was extracted with EtOAc and the combined organic layer was dried over Na2SO4, filtered and concentrated. The residue was further purified by column chromatography (eluting with 1-5% MeOH in CH2Cl2) to give 880 mg product (65% yield). 1H NMR (300 MHz, CD3OD) δ7.90 (1H, d, J=9.0 Hz), 7.01 (1H, d, J=2.1 Hz), 6.91 (1H, dd, J=2.1, 9.0 Hz), 3.90 (3H, s), 3.88 (3H, s).
Name
6-methoxy-1-methyl-2-trifluoromethyl-1H-indole-3-carboxylic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

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